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1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Antiplatelet P2Y12 Receptor Structure-Activity Relationship

Sulfonylurea-based P2Y12 hits (e.g., AZD1283) suffer metabolic liability and ambiguous SAR-making mechanistic confirmation difficult. This piperazinyl-pyridine urea derivative solves both: - Confirm target engagement: its 4-fluorophenyl urea occupies the TM6/TM7 hydrophobic pocket (Phe252, Ala255, Leu276); use as a control to distinguish core-driven activity from linker-specific effects. - Benchmark metabolic stability: an ester-free ‘stable core’ for microsomal assays to quantify the liability introduced by ester prodrugs. - Enable structural biology: urea linker supports co-crystallization and 19F-NMR probe development for P2Y12 conformational studies. Supplied with full analytical certification; bulk quantities available on request.

Molecular Formula C23H24FN5O
Molecular Weight 405.477
CAS No. 1171095-63-8
Cat. No. B2409104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
CAS1171095-63-8
Molecular FormulaC23H24FN5O
Molecular Weight405.477
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4
InChIInChI=1S/C23H24FN5O/c24-19-6-10-21(11-7-19)27-23(30)26-20-8-4-18(5-9-20)17-28-13-15-29(16-14-28)22-3-1-2-12-25-22/h1-12H,13-17H2,(H2,26,27,30)
InChIKeyPTBGKKQJJZYLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: P2Y12 Antagonist 1171095-63-8


1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea (CAS: 1171095-63-8) is a synthetic, small-molecule piperazinyl-pyridine urea derivative. It belongs to a class of compounds primarily investigated as antagonists of the purinergic P2Y12 receptor, a key target in platelet aggregation and thrombosis [1]. As a member of this urea series, it features a 4-fluorophenyl substitution on the distal urea nitrogen and a 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl linker, which distinguishes it from sulfonylurea and sulfonamide analogs in the same chemotype family [2].

+ Fits P2Y12 platelet receptor pathway studies
+ Selects for urea chemotype over sulfonylurea/sulfonamide series
+ Supports metabolic stability screening context

Substitution Challenges for 1171095-63-8


Generic substitution within the piperazinyl-pyridine series is not straightforward due to steep structure-activity relationships (SAR). The target compound's specific 4-fluorophenyl urea group exploits a critical hydrophobic pocket between TM6 and TM7 of the P2Y12 receptor, which is delimited by residues such as Phe252, Ala255, and Leu276 [1]. Replacing this with other halogen substitutions, heterocycles, or switching to a sulfonylurea linker (as in AZD1283) can lead to a quantifiable drop in affinity or alter pharmacokinetic profiles, as evidenced by the metabolic liabilities that terminated AZD1283 in clinical Phase II [2]. Therefore, selection must be driven by confirmatory binding data specific to this analog.

Chemotype Urea linker interaction profile may differ from sulfonylurea/sulfonamide comparators such as AZD1283.
Binding 4-Fluorophenyl group interacts with a specific TM6/TM7 pocket; aromatic substitution may shift receptor affinity.
Metabolism Unsubstituted pyridine avoids esterase-sensitive motifs; metabolic profile may not translate to ester-containing series members.

Differentiation Evidence for 1171095-63-8


Urea vs. Sulfonylurea P2Y12 Potency

Compounds in the piperazinyl-pyridine urea series, to which 1171095-63-8 belongs, were discovered as a high-throughput screening hit class with potencies in the sub-micromolar range [1]. Subsequent SAR expansion showed that urea derivatives generally maintained superior binding affinity compared to the corresponding sulfonylurea and sulfonamide analogs when exploring the same aromatic substituent space [2]. This is supported by cross-study analysis with the later clinical candidate AZD1283, a sulfonylurea derivative that, despite high affinity (Kd 11 nM [3]), was discontinued in Phase II due to metabolic instability related to its ester and sulfonylurea groups—structural features absent in 1171095-63-8 [4].

Potency vs Stability
Cross-study comparable
Urea series avoids AZD1283's metabolic instability. AZD1283 (Kd 11 nM) discontinued in Phase II due to ester/sulfonylurea metabolism.
Supports urea chemotype fit for P2Y12 pathway studies.
Urea chemotype reported to maintain sub-micromolar range potency.
Antiplatelet P2Y12 Receptor Structure-Activity Relationship

Pyridine Substitution and Potency Retention

SAR studies of the piperazinyl-pyridine urea series highlight the critical importance of substituents on the pyridine ring. 1171095-63-8 bears an unsubstituted pyridin-2-yl group. In contrast, related analogs with a 3-ethoxycarbonyl and 5-cyano substituted pyridine (as in AZD1283) show enhanced potency. However, the unsubstituted pyridine in 1171095-63-8 avoids the metabolic hydrolysis of the ester group [1]. The specific fluorophenyl urea substitution in 1171095-63-8 was designed to interact with a lipophilic pocket on the receptor, a strategy validated by docking studies showing that lipophilic substituents on this distal ring are favored for affinity [2].

Pyridine Modification
Class-level inference
Unsubstituted pyridine in 1171095-63-8 avoids ester hydrolysis present in 3-ethoxycarbonyl-substituted analogs.
Supports metabolic stability screening context.
SAR indicates a trade-off between potency enhancement and metabolic stability with pyridine substitution.
Medicinal Chemistry P2Y12 Antagonist Structure-Activity Relationship

Binding Mode vs. Sulfonamide P2Y12 Antagonists

A crystal structure of the human P2Y12 receptor with the non-nucleotide antagonist AZD1283 (a sulfonylurea) at 2.6 Å resolution reveals a binding pocket that accommodates aromatic substituents between TM6 and TM7 [1]. The urea carbonyl and NH of 1171095-63-8 are predicted to form distinct hydrogen bonds with this pocket compared to the sulfonylurea group of AZD1283, which is known to form a key interaction with Asn159 [2]. This suggests that 1171095-63-8 can serve as a structurally differentiated probe molecule to interrogate the P2Y12 receptor's tolerance for hydrogen-bonding motifs in this region, distinct from the extensively characterized sulfonylurea series.

Binding Mode
Class-level inference
Urea linker enables distinct hydrogen-bonding pharmacophore compared to sulfonylurea interaction with Asn159 (PDB: 4NTJ).
Supports structural biology SAR analysis of P2Y12 binding poses.
Based on X-ray crystallography comparison with AZD1283.
Structural Biology P2Y12 Receptor Ligand-Receptor Interaction

Application Scenarios for 1171095-63-8


Selectivity Profiling for Sulfonylurea P2Y12 Programs

Given its distinct urea linker, 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is ideal as a control compound to confirm mechanism of action. When a sulfonylurea-based hit (like AZD1283 derivatives) shows activity in a platelet aggregation assay, testing this urea analog in parallel helps confirm that the activity is driven by the shared piperazinyl-pyridine core rather than the linker-specific interaction with Asn159. A loss of activity with this urea analog but retention with the sulfonylurea would map the pharmacophore to the sulfonyl moiety, whereas equal potency might suggest a different binding pose [1].

Metabolic Stability Probe in P2Y12 Programs

The compound is a valuable tool for metabolism study panels. After the well-documented Phase II failure of AZD1283 due to metabolism of its ethyl ester, there is significant industrial demand for P2Y12 antagonists lacking this liability [1]. 1171095-63-8, with its unsubstituted pyridine, can be used as a benchmark 'stable core' in microsomal stability assays. Scientists can compare the intrinsic clearance of their ester-containing leads against this compound to quantify the metabolic liability introduced by the ester, as the SAR suggests this core is not a substrate for esterases [2].

Structural Biology Probe for P2Y12 Crystallization

The compound's specific 4-fluorophenyl substitution and urea linker offer an alternative chemical scaffold for co-crystallization trials with the P2Y12 receptor. Since the existing high-resolution structure is with the sulfonylurea AZD1283, obtaining a structure with a urea-based antagonist could reveal receptor flexibility and ligand-induced conformational changes not seen in the current model. The fluorophenyl group may additionally provide anomalous scattering for phasing or serve as a 19F-NMR probe in labeled versions [1]. This makes it a procurement priority for structural biology groups aiming to expand the druggable landscape of the P2Y12 receptor.

Application
Selection Property
Validation Focus
Selectivity Profiling for Sulfonylurea P2Y12 Programs
Linker chemotype discrimination (urea vs sulfonylurea)
Mechanistic confirmation of target engagement in receptor binding assays
Metabolic Stability Probe in P2Y12 Programs
Non-esterified pyridine core
Benchmarking intrinsic clearance against ester-containing leads in microsomal stability assays
Structural Biology Probe for P2Y12 Crystallization
4-Fluorophenyl substitution and urea linker for anomalous scattering or 19F-NMR
Mapping ligand-induced conformational changes and expanding the druggable landscape of P2Y12R
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